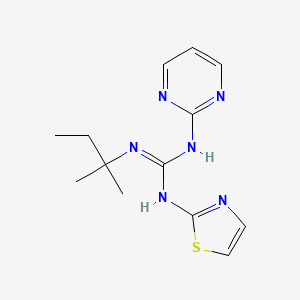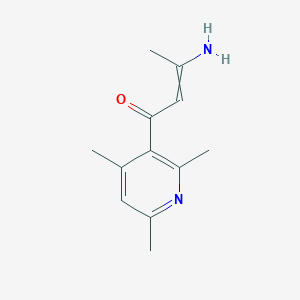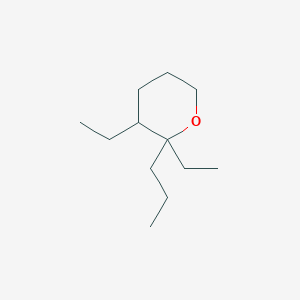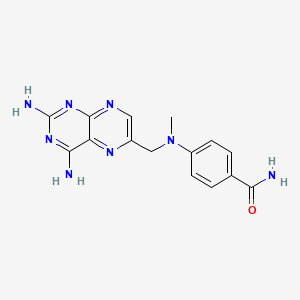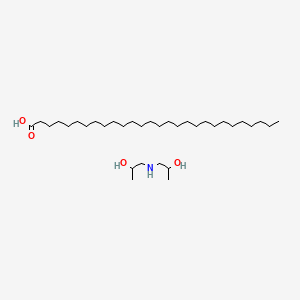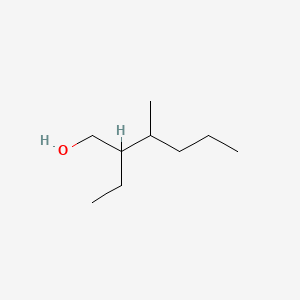
2-Ethyl-3-methyl-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-1-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methyl-1-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol . Another method is the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the aldol condensation process. In this method, butyraldehyde undergoes a condensation reaction to form a hydroxyaldehyde intermediate, which is then hydrogenated to yield the final alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-hexanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Ethyl-3-methyl-1-hexanol has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its solubility and reactivity . The hydroxyl group can also undergo protonation and deprotonation, affecting the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
2-Ethyl-3-methyl-1-hexanol can be compared with other similar alcohols, such as:
2-Ethyl-1-hexanol: Similar in structure but with a different branching pattern.
3-Hexanol, 2-methyl-: Another branched alcohol with a different carbon chain length.
Uniqueness
This compound is unique due to its specific branching and hydroxyl group position, which influence its physical and chemical properties, making it suitable for specific industrial applications .
Properties
CAS No. |
66794-04-5 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-ethyl-3-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-8(3)9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
DXXCMAAACWSRPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
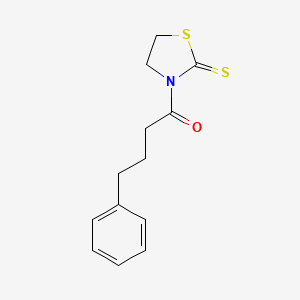
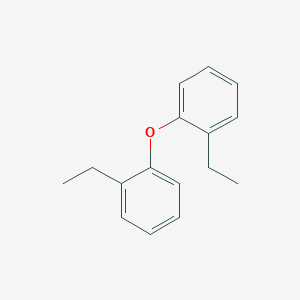
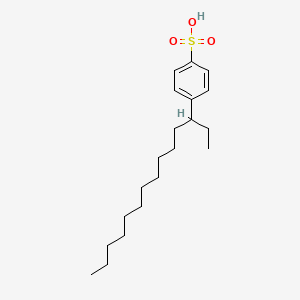
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
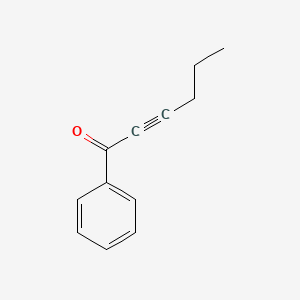
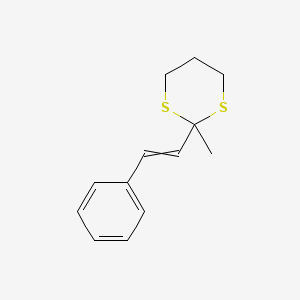
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
